Carminomycinone

概要

説明

Synthesis Analysis

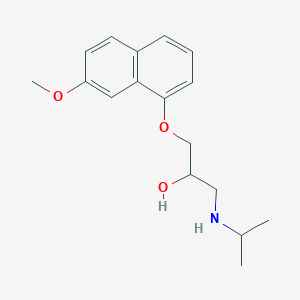

The synthesis of carminomycinone and its derivatives has been extensively studied. Researchers have explored chemical modifications of carminomycinone-aglycone, focusing on the functionalization of the methyl group at the C-14 position. This involves introducing a bromine atom and performing exchange reactions, leading to the creation of several derivatives, such as 14-bromcarminomycinone, 14-acetoxycarminomycinone, and 14-oxycarminomycinone. These compounds serve as starting materials for further chemical and biosynthetic preparations of semi-synthetic carminomycin series (Olsuf'eva En & Povarov Ls, 1977).

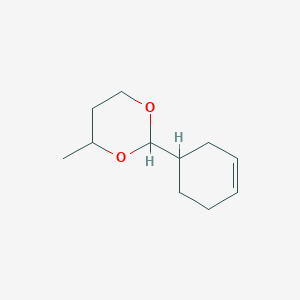

Molecular Structure Analysis

The structural analysis of carminomycinone derivatives has been supported by analytical and spectral data, confirming their configurations through transformations and reactions. For instance, 14-oxycarminomycinone has a molecular weight of 400 c. u. and can form a hexa-acetyl derivative under specific conditions. These findings highlight the molecular complexity and versatility of carminomycinone derivatives for further scientific exploration (Olsuf'eva En & Povarov Ls, 1977).

Chemical Reactions and Properties

Carminomycinone undergoes selective bromination and exchange reactions, leading to various derivatives. These reactions are indicative of the compound's reactive nature and potential for diverse chemical modifications. The ability to hydrolyze to oxycarminomycinone and form hexa-acetyl derivatives underscores its chemical reactivity and potential utility in synthesizing new compounds (Olsuf'eva En & Povarov Ls, 1977).

Physical Properties Analysis

While specific physical properties such as melting points, solubility, and crystalline structure of carminomycinone derivatives are not detailed in the available literature, the synthesis and modification processes suggest that these properties can be significantly altered through chemical reactions. These alterations have implications for the compound's solubility, stability, and overall physical behavior, which are crucial for its potential applications in chemical synthesis and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of carminomycinone, including its reactivity towards bromination and hydrolysis, demonstrate its potential as a versatile intermediate for the synthesis of various derivatives. Its ability to undergo functionalization and form stable derivatives underlines the compound's significance in medicinal chemistry and drug development processes, excluding its use and dosages.

科学的研究の応用

Cancer Treatment

Carminomycin is a potent inhibitor of human granulocyte-macrophage colony-forming units, showing potential for partial responses in certain cancers (Comis et al., 1982). Additionally, it has been identified as an effective antitumor antibiotic for various cancers, with lower cardiotoxicity compared to other drugs like rubomycin and adriamycin (Gorbunova, 1992).

Enhancing DNA Stability

Carminomycinone-derived chromophore-linked triplex-forming oligonucleotides (TFOs) significantly enhance the stability of triple helix DNA structures, showing promise in targeting HIV's polypurine tract (Capobianco et al., 2001).

Chemical Synthesis and Biosynthesis

Carminomycinone derivatives can be prepared with high yields and serve as starting materials for the chemical synthesis and biosynthesis of semi-synthetic carminomycin preparations, enhancing the production of antitumor anthracyclines (Olsuf'eva & Povarov, 1977); (Cameron et al., 1991).

New Drug Development

2'-deoxy-L-fucopyranosylcarminomycinone shows potential as a more active drug than carminomycin at higher dosages, suggesting its potential as a new anti-inflammatory agent (El Khadem & Swartz, 1981).

Antitumor Activity

Carminomycin complex components I, II, and III show similar antitumor activity, with component I demonstrating broader therapeutic ranges and more activity against lung bronchogenic cancer (Shorin et al., 1977).

作用機序

Target of Action

Carminomycinone, also known as Carminomycin, primarily targets the DNA in cells . It has been found to selectively inhibit the synthesis of nucleic acids in cells of microorganisms and malignant tumors .

Mode of Action

Carminomycinone interacts with its target, DNA, by forming complexes . This interaction considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Biochemical Pathways

It is known that the compound inhibits the synthesis of nucleic acids, which are crucial for the replication and transcription processes in cells . This inhibition disrupts normal cellular functions and leads to cell death, particularly in microorganisms and malignant tumor cells .

Pharmacokinetics

Carminomycinone’s pharmacokinetics have been studied in both dogs and humans . After a single intravenous dose, the plasma disappearance of Carminomycinone could be described by a three-compartment open model . The terminal half-life of the drug was found to be 86 hours in dogs and 20 hours in humans . Carminomycinone was also found to be metabolized into Carminomycinol, which rapidly surpassed Carminomycinone levels in both dogs and humans .

Result of Action

Carminomycinone’s action results in the inhibition of cell proliferation and the induction of apoptosis . It has been found to be an effective inhibitor of VHL-defective (VHL−/−) clear cell renal carcinoma cell proliferation . Furthermore, Carminomycinone induces cleavage of the Golgi protein p115 and the translocation of its C-terminal fragment to the nucleus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carminomycinone. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of drugs

Safety and Hazards

将来の方向性

特性

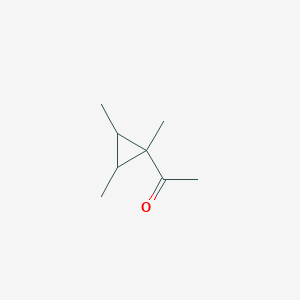

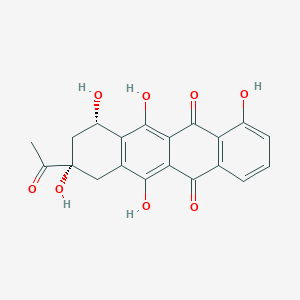

IUPAC Name |

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDJGVROLWFENK-YBTHPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967193 | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carminomycinone | |

CAS RN |

52744-22-6 | |

| Record name | Carminomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。